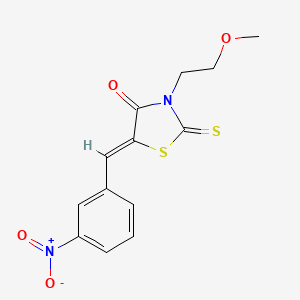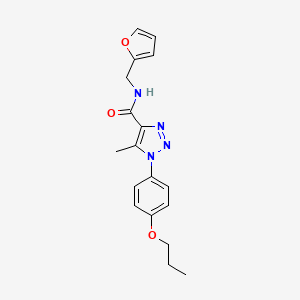![molecular formula C9H15NO6P2 B4744448 {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid)](/img/structure/B4744448.png)
{2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid)
Übersicht
Beschreibung
{2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid), also known as MPEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. MPEDA is a bisphosphonate compound that is structurally similar to other bisphosphonates, which are widely used in the treatment of bone diseases such as osteoporosis.
Wirkmechanismus
The mechanism of action of {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) is not fully understood. However, it is believed that {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) acts by inhibiting the activity of osteoclasts, which are cells that are involved in bone resorption. {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) may also inhibit the production of inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and physiological effects:
{2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) has been shown to have a number of biochemical and physiological effects. Studies have shown that {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) can increase bone mineral density and reduce bone resorption. {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) has also been investigated for its potential use in the treatment of cancer. Studies have shown that {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) can inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) in lab experiments is that it is relatively easy to synthesize and purify. {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) is also stable and can be stored for extended periods of time. However, one of the limitations of using {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) in lab experiments is that it is relatively expensive compared to other bisphosphonates. {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) is also not widely available, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for the research of {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid). One potential direction is to investigate the use of {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) in the treatment of other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. Another potential direction is to investigate the use of {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) in the treatment of bone diseases such as Paget's disease. Additionally, further research is needed to fully understand the mechanism of action of {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) and its potential applications in the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
{2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) has potential applications in various fields of scientific research. One of the most promising applications of {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) is in the field of medicine. {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) has also been studied for its potential use in the treatment of cancer. Studies have shown that {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) can inhibit the growth of cancer cells and induce apoptosis. {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) has also been investigated for its potential use in the treatment of bone diseases such as osteoporosis. {2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid) has been shown to increase bone mineral density and reduce bone resorption.
Eigenschaften
IUPAC Name |
[2-(4-methylanilino)-1-phosphonoethyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6P2/c1-7-2-4-8(5-3-7)10-6-9(17(11,12)13)18(14,15)16/h2-5,9-10H,6H2,1H3,(H2,11,12,13)(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHYSJINAKBFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(P(=O)(O)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4744365.png)
![1-benzyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4744372.png)
![propyl {[3-(aminocarbonyl)-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl]thio}acetate](/img/structure/B4744380.png)
![N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4744385.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4744391.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4744394.png)
![4-fluoro-N-({[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4744413.png)
![1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-propylpiperazine](/img/structure/B4744418.png)

![2-(4-ethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4744428.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4744451.png)
![N-(3-acetylphenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B4744458.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4744462.png)
